molecular formula C11H10N2O2S B2793408 2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid CAS No. 364356-34-3

2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid

Cat. No.: B2793408
CAS No.: 364356-34-3
M. Wt: 234.27
InChI Key: PGNOYARCOJMDDM-UHFFFAOYSA-N
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Description

2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is notable for its aromaticity and the presence of both nitrogen and sulfur, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid typically involves the reaction of an arylamine with a thiazole derivative. One common method involves the use of chloroacetyl chloride and an arylamine in the presence of a base such as potassium carbonate in an anhydrous solvent like benzene at low temperatures . The reaction proceeds through nucleophilic substitution, forming the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, biocides, and fungicides

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure but lacking the carboxylic acid and methyl(phenyl)amino groups.

    2-Aminothiazole: Contains an amino group instead of the methyl(phenyl)amino group.

    Thiazole-4-carboxylic acid: Lacks the methyl(phenyl)amino group

Uniqueness

2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid is unique due to the presence of both the methyl(phenyl)amino group and the carboxylic acid group on the thiazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

2-(Methyl(phenyl)amino)thiazole-4-carboxylic acid, a compound within the thiazole family, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, specifically against Mycobacterium tuberculosis, and its interactions with various biological targets.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a methyl(phenyl)amino group and a carboxylic acid functional group. This structural configuration is crucial for its biological activity, influencing solubility, permeability, and interaction with biological targets.

Antimicrobial Activity

Research has highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis. For instance, derivatives of 2-aminothiazole-4-carboxylate have shown significant activity, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml (240 nM) against M. tuberculosis H37Rv .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/ml)Target Organism
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.06M. tuberculosis H37Rv
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate0.95mtFabH
Thiolactomycin (TLM)13M. tuberculosis H37Rv
Isoniazid (INH)0.25M. tuberculosis H37Rv

This table summarizes the antimicrobial potency of selected thiazole derivatives against M. tuberculosis, illustrating their potential as new anti-tubercular agents.

The mechanism by which this compound exerts its effects involves inhibition of key enzymes in the fatty acid synthesis pathway of mycobacteria, particularly the β-ketoacyl synthase enzyme mtFabH . This inhibition is critical for the survival of M. tuberculosis, making it a promising target for drug development.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of thiazole derivatives:

  • Study on Antitubercular Activity : A series of novel thiazole derivatives were synthesized and tested for their activity against M. tuberculosis. The most potent compound demonstrated rapid bactericidal activity and selectivity towards mycobacterial species over other bacteria .
  • Selectivity and Toxicity Studies : In vitro studies assessed the cytotoxicity of these compounds on mammalian cell lines alongside their antimicrobial efficacy, revealing a favorable safety profile for several derivatives .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicated that modifications at specific positions on the thiazole ring could enhance antimicrobial activity while maintaining low toxicity .

Properties

IUPAC Name

2-(N-methylanilino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-9(7-16-11)10(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNOYARCOJMDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364356-34-3
Record name 2-[methyl(phenyl)amino]-1,3-thiazole-4-carboxylic acid
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